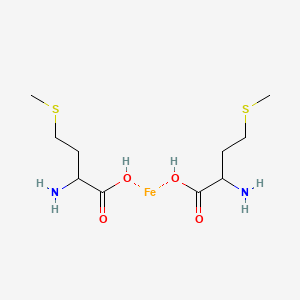

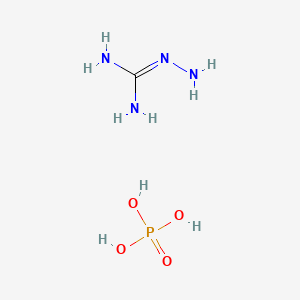

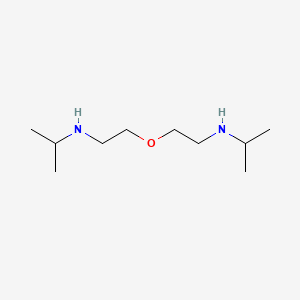

![molecular formula C18H36O2 B12652797 [[(Methyltetradecyl)oxy]methyl]oxirane CAS No. 94247-83-3](/img/structure/B12652797.png)

[[(Methyltetradecyl)oxy]methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

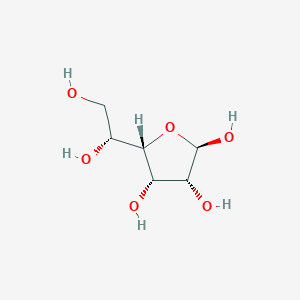

[(メチルテトラデシル)オキシ]メチルオキシラン: は、分子式C18H36O2 を持つ有機化合物です。これは、3員環状エーテルであるオキシランファミリーのメンバーです。この化合物は、長いアルキル鎖とオキシラン環を含むユニークな構造で知られており、さまざまな化学および工業用途における興味の対象となっています。

製造方法

合成経路と反応条件

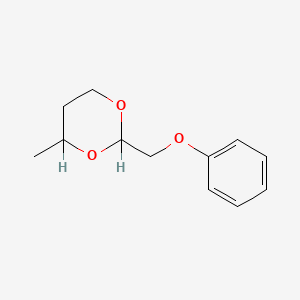

[(メチルテトラデシル)オキシ]メチルオキシランの合成は、通常、2-ペンタデカノール とエピクロロヒドリン を水酸化ナトリウム などの塩基の存在下で反応させることから始まります。反応は、中間体の形成を経て進行し、その後環化してオキシラン環を形成します。反応条件は通常、50°Cから70°C の温度範囲と数時間の反応時間を伴います。

工業生産方法

工業環境では、[(メチルテトラデシル)オキシ]メチルオキシランの生産は、品質と収率の一貫性を確保するために、連続フローリアクターを使用してスケールアップされます。このプロセスは、同じ基本的な反応を伴いますが、反応を加速し効率を向上させるための触媒の使用など、大規模生産用に最適化されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [[(Methyltetradecyl)oxy]methyl]oxirane typically involves the reaction of 2-pentadecanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 50°C to 70°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.

化学反応の分析

反応の種類

[(メチルテトラデシル)オキシ]メチルオキシラン: は、次のようなさまざまな化学反応を起こします。

酸化: オキシラン環は、酸化剤によって開環してジオールを形成することができます。

還元: この化合物は、アルコールを形成するように還元することができます。

置換: オキシラン環は、求核置換反応を受けて、さまざまな誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、 と が含まれます。

還元: などの還元剤が一般的に使用されます。

置換: アミン やチオール などの求核剤は、しばしば置換反応に使用されます。

主な生成物

ジオール: オキシラン環の酸化から形成されます。

アルコール: この化合物の還元から生じます。

置換誘導体: 置換反応に使用される求核剤に応じて、さまざまな生成物が得られます。

科学研究への応用

[(メチルテトラデシル)オキシ]メチルオキシラン: は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 両親媒性のために、生体膜への潜在的な影響について研究されています。

医学: 薬物送達システムにおける潜在的な使用について調査されています。

工業: 界面活性剤や乳化剤の生産に使用されています。

科学的研究の応用

[[(Methyltetradecyl)oxy]methyl]oxirane: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of surfactants and emulsifiers.

作用機序

[(メチルテトラデシル)オキシ]メチルオキシランがその効果を発揮するメカニズムには、そのオキシラン環とさまざまな分子標的との相互作用が含まれます。オキシラン環は非常に反応性が高く、タンパク質やその他の生体分子上の求核部位と共有結合を形成することができます。この反応性は、化学合成と潜在的な生物学的用途における使用の基礎となっています .

類似化合物の比較

類似化合物

- [(メチルテトラデシル)オキシ]メチルオキシラン

- 2-(ペンタデカン-2-イルオキシメチル)オキシラン

独自性

[(メチルテトラデシル)オキシ]メチルオキシラン: は、その長いアルキル鎖のために独特の両親媒性特性を持っています。これは、界面活性剤や乳化剤など、疎水性相互作用と親水性相互作用の両方を必要とする用途に特に役立ちます .

類似化合物との比較

Similar Compounds

- **[(Methyltetradecyl)oxy]methyl]oxirane

- 2-(pentadecan-2-yloxymethyl)oxirane

Uniqueness

[[(Methyltetradecyl)oxy]methyl]oxirane: is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .

特性

CAS番号 |

94247-83-3 |

|---|---|

分子式 |

C18H36O2 |

分子量 |

284.5 g/mol |

IUPAC名 |

2-(pentadecan-2-yloxymethyl)oxirane |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |

InChIキー |

GHJFPZKLWAMOSP-UHFFFAOYSA-N |

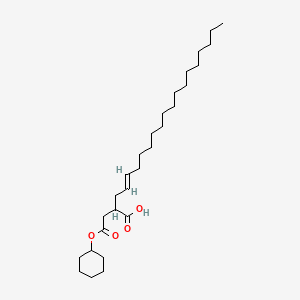

正規SMILES |

CCCCCCCCCCCCCC(C)OCC1CO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。